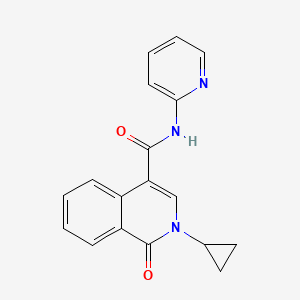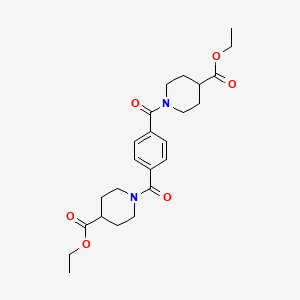
1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine group. Common reagents used in these reactions include halogenated quinolines, phenylpiperazine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of solvents to dissolve reactants and intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and strong bases or acids to facilitate the substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated derivatives.
Aplicaciones Científicas De Investigación
1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The quinoline and piperazine moieties may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
2,4,6-TRIMETHYL-1,3-PHENYLENEDIAMINE: Another compound with a similar aromatic structure but different functional groups.
HEPTANE, 2,2,4,6,6-PENTAMETHYL-: A structurally related compound with different chemical properties.
Uniqueness: 1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-2-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to its combination of a quinoline derivative and a piperazine moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H33N3O |
|---|---|
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
1-(2,2,4,6,7-pentamethylquinolin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C26H33N3O/c1-19-15-23-21(3)17-26(4,5)29(24(23)16-20(19)2)25(30)18-27-11-13-28(14-12-27)22-9-7-6-8-10-22/h6-10,15-17H,11-14,18H2,1-5H3 |
Clave InChI |
JZBURBLVHMCZDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]amino}-4-methylpyrimidine-5-carboxylate](/img/structure/B11028275.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11028278.png)
![Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate](/img/structure/B11028282.png)

![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11028286.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11028297.png)
![4-cyclohexyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028304.png)
![3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028310.png)
![methyl 2-[4-(2-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11028326.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11028331.png)

![3-methyl-1'-pentyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11028336.png)
![6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11028337.png)
